Pheanthine

概要

説明

フェナントレンは、3つのベンゼン環が角度的に融合した多環芳香族炭化水素です。化学式はC₁₄H₁₀です。フェナントレンは室温では無色の結晶性固体であり、かすかに芳香族の臭いがあります。 これは、コールタールによく見られ、染料、プラスチック、農薬、爆発物、医薬品の製造に使用されます .

2. 製法

合成経路と反応条件: フェナントレンは、いくつかの方法で合成することができます。

エルブス過硫酸酸化: この方法は、過硫酸を用いたナフタレンの酸化を含みます。

ディールス・アルダー反応: フェナントレンは、ベンザインとフランの反応中に副生成物として生成されます。

ホワースフェナントレン合成: この多段階プロセスは、フリーデル・クラフツアシル化、続いてクレメンセン還元またはウルフ・キシュナー還元を含みます

工業的製造方法: フェナントレンは、主にコールタールの蒸留によって得られます。コールタールは分留蒸留にかけられ、フェナントレンは中間油分画から分離されます。 その後、再結晶によって精製されます .

準備方法

Synthetic Routes and Reaction Conditions: Phenanthrene can be synthesized through several methods:

Elbs Persulfate Oxidation: This method involves the oxidation of naphthalene using persulfate.

Diels-Alder Reaction: Phenanthrene is produced as a by-product during the reaction of benzyne with furan.

Haworth Phenanthrene Synthesis: This multi-step process involves Friedel-Crafts acylation followed by Clemmensen or Wolff-Kishner reductions

Industrial Production Methods: Phenanthrene is primarily obtained from coal tar distillation. The coal tar is subjected to fractional distillation, and phenanthrene is isolated from the middle oil fraction. It is then purified through recrystallization .

化学反応の分析

フェナントレンは、次のようなさまざまな化学反応を起こします。

酸化: フェナントレンは、tert-ブチルヒドロペルオキシドとモリブデンアセチルアセトネートを用いて、フェナントレンキノンに酸化することができます.

一般的な試薬と条件:

酸化: tert-ブチルヒドロペルオキシド、モリブデンアセチルアセトネート。

還元: 水素化アルミニウムリチウム。

ハロゲン化: 臭素。

スルホン化: 硫酸。

主な生成物:

フェナントレンキノン: 酸化から。

9,10-ジヒドロフェナントレン: 還元から。

9-ブロモフェナントレン: ハロゲン化から

4. 科学研究への応用

フェナントレンは、科学研究でさまざまな用途があります。

化学: 多環芳香族炭化水素とその反応を研究するためのモデル化合物として使用されます。

生物学: 微生物分解と汚染された環境の生物修復に対する影響について研究されています

科学的研究の応用

Phenanthrene has diverse applications in scientific research:

Chemistry: Used as a model compound for studying polycyclic aromatic hydrocarbons and their reactions.

Biology: Studied for its effects on microbial degradation and bioremediation of contaminated environments

Medicine: Investigated for its potential carcinogenic effects and its role in the synthesis of pharmaceuticals.

Industry: Utilized in the production of dyes, plastics, pesticides, and explosives

作用機序

フェナントレンは、主に生物系との相互作用を通じて効果を発揮します。代謝活性化によって、DNAやタンパク質に結合する反応性中間体を形成することが知られており、変異原性と発がん性効果をもたらします。 代謝経路は、フェナントレンをフェナントレンキノンやその他の反応性代謝物に変換するシトクロムP450酵素を含みます .

6. 類似の化合物との比較

フェナントレンは、多くの場合、次の多環芳香族炭化水素と比較されます。

アントラセン: 3つの融合したベンゼン環が一直線に配置された、フェナントレンの線形異性体です。

ナフタレン: 2つの融合したベンゼン環で構成されており、フェナントレンよりも単純です。

ピレン: 4つの融合したベンゼン環を含んでおり、フェナントレンよりも大きく複雑です。

独自性: フェナントレンの角度構造と安定性は、他の多環芳香族炭化水素の中で独特です。 特定の位置(9位と10位)でさまざまな化学反応を起こす能力も、他の類似の化合物との違いです .

類似化合物との比較

Phenanthrene is often compared with other polycyclic aromatic hydrocarbons such as:

Anthracene: A linear isomer of phenanthrene with three fused benzene rings arranged in a straight line.

Naphthalene: Consists of two fused benzene rings and is less complex than phenanthrene.

Pyrene: Contains four fused benzene rings and is larger and more complex than phenanthrene.

Uniqueness: Phenanthrene’s angular structure and stability make it unique among polycyclic aromatic hydrocarbons. Its ability to undergo various chemical reactions at specific positions (9 and 10) also distinguishes it from other similar compounds .

生物活性

Pheanthine, a bisbenzylisoquinoline alkaloid, has garnered attention for its diverse biological activities, particularly its potential as an antiprotozoal agent against Trypanosoma cruzi, the causative agent of Chagas disease. This article synthesizes current research findings on the biological activity of this compound, including its pharmacological effects, structure-activity relationships, and case studies demonstrating its efficacy.

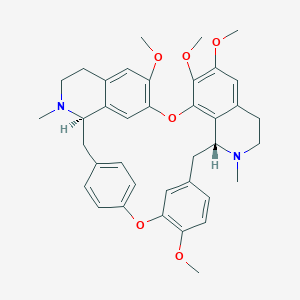

Chemical Structure and Properties

This compound is characterized by its complex molecular structure, which contributes to its biological activity. The compound's specific chemical formula and mass spectrum have been documented, aiding in understanding its interactions at the molecular level.

| Property | Value |

|---|---|

| Chemical Formula | C₃₁H₃₃N₃O₄ |

| Molecular Weight | 505.61 g/mol |

| Rf Value (TLC) | 0.85 |

Antiprotozoal Activity

Research has highlighted the trypanocidal effects of this compound. In a study involving C3H/He mice infected with T. cruzi, this compound was administered at a dose of 10 mg/kg. The results indicated a significant increase in survival rates compared to untreated controls:

- Median Survival Time (MST) :

- This compound: 86.33 days (significant)

- Control: 29.93 days (insignificant)

The study demonstrated that 40% of treated mice survived beyond the observation period, indicating this compound's potential as a therapeutic agent against Chagas disease .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits activity against various pathogens, although specific data on its spectrum of activity remains limited.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may disrupt cellular processes in T. cruzi, leading to reduced parasitemia and increased host survival rates. The compound's ability to modulate immune responses may also play a role in its therapeutic efficacy.

Case Studies

-

Chagas Disease Treatment :

- Study Design : C3H/He mice were infected with T. cruzi and treated with this compound.

- Results : Significant reduction in parasitemia and increased survival rates were observed in treated groups compared to controls.

- : this compound shows promise as an effective treatment for Chagas disease.

- Comparative Efficacy :

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications to the alkaloid structure can influence its potency and selectivity against T. cruzi. Ongoing research aims to identify structural features that enhance its therapeutic profile while minimizing potential side effects.

特性

IUPAC Name |

(1R,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTKBKWTSCPRNU-LOYHVIPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317023 | |

| Record name | (-)-Tetrandrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263-79-2 | |

| Record name | (-)-Tetrandrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrondrine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001263792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pheanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-Tetrandrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRANDRINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDW9ZLW86P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。